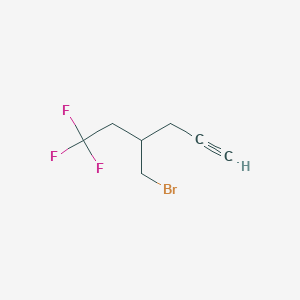

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne

Description

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne is a halogenated alkyne characterized by a terminal triple bond, a bromomethyl group at the fourth carbon, and a trifluoromethyl group at the sixth carbon. Its molecular formula is C₇H₇BrF₃, with a molecular weight of 225.04 g/mol. The compound’s unique structure combines the electron-withdrawing effects of the trifluoromethyl group with the leaving-group capability of bromine, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediates. While certain brominated analogs, such as Benzoic acid, 4-(bromomethyl)- (CAS 6232-88-8), were deemed non-commercially active in Australia as of 2021 , this compound has distinct reactivity and applications in research settings globally.

Properties

Molecular Formula |

C7H8BrF3 |

|---|---|

Molecular Weight |

229.04 g/mol |

IUPAC Name |

4-(bromomethyl)-6,6,6-trifluorohex-1-yne |

InChI |

InChI=1S/C7H8BrF3/c1-2-3-6(5-8)4-7(9,10)11/h1,6H,3-5H2 |

InChI Key |

WCNBDFQCITYFGT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(CC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne typically involves the bromination of a suitable precursor. One common method involves the reaction of a hex-1-yne derivative with bromine in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for potential use in drug development due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne exerts its effects involves the interaction of its bromomethyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

4-(Chloromethyl)-6,6,6-trifluorohex-1-yne : Chlorine replaces bromine, altering leaving-group efficiency.

5-(Bromomethyl)-hept-1-yne : Lacks the trifluoromethyl group, reducing electron-withdrawing effects.

4-(Bromomethyl)-hex-1-yne : Shorter carbon chain without fluorination.

Physical and Chemical Properties

The trifluoromethyl group and bromine substituent significantly influence physical properties (Table 1).

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in THF |

|---|---|---|---|---|

| 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne | C₇H₇BrF₃ | 225.04 | 150–155 | High |

| 4-(Chloromethyl)-6,6,6-trifluorohex-1-yne | C₇H₇ClF₃ | 180.58 | 140–145 | High |

| 5-(Bromomethyl)-hept-1-yne | C₈H₁₃Br | 213.10 | 170–175 | Moderate |

| 4-(Bromomethyl)-hex-1-yne | C₇H₉Br | 185.05 | 165–170 | Moderate |

- Boiling Points: The trifluoromethyl group reduces boiling points compared to non-fluorinated analogs due to increased volatility.

- Solubility : Fluorination enhances solubility in polar aprotic solvents like THF.

Key Reactivity Differences :

- Nucleophilic Substitution (SN₂) : Bromine’s superior leaving-group ability compared to chlorine results in faster reaction rates (e.g., This compound reacts ~3.3x faster than its chloro analog ).

- Alkyne Reactivity: The electron-withdrawing trifluoromethyl group stabilizes transition states in Sonogashira couplings, enhancing catalytic efficiency .

- Metabolic Stability: Fluorination improves resistance to enzymatic degradation, making the compound advantageous in drug design compared to non-fluorinated analogs like 4-(Bromomethyl)-hex-1-yne .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.